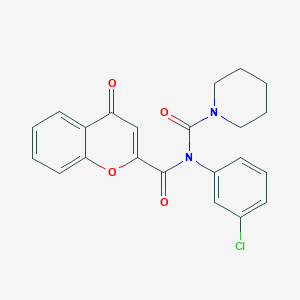

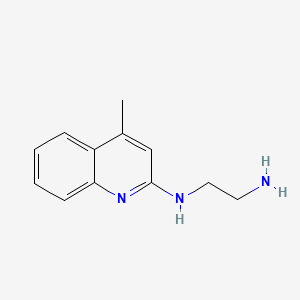

![molecular formula C10H13N3 B2778705 2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine CAS No. 919742-19-1](/img/structure/B2778705.png)

2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine” is a derivative of the imidazo[1,2-a]pyridine class . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . This class of compounds has been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Wissenschaftliche Forschungsanwendungen

DNA Binding and Nuclease Activity

Cu(II) complexes of tridentate ligands have demonstrated significant DNA binding propensity and nuclease activity, leading to minor structural changes in calf thymus DNA upon interaction. These complexes exhibit a pseudo-first-order kinetic reaction with supercoiled DNA, suggesting their potential in studying DNA interactions and therapeutic applications where DNA cleavage is required (Kumar et al., 2012).

Chemical Synthesis

The compound 3-(3-Chlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one showcases the diverse chemical reactivity of imidazo[1,2-a]pyridine derivatives, which are of interest in the synthesis of complex molecules. Such compounds could serve as intermediates in the development of new materials or biologically active molecules (Bisseyou et al., 2007).

Cytotoxic Activity

2-Methylimidazo[1,2-a]pyridine and quinoline-substituted 2-aminopyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity, with certain compounds showing effectiveness against cancer cell lines. This highlights the potential of 2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine derivatives in the development of new anticancer agents (Vilchis-Reyes et al., 2010).

Novel Synthetic Methods

The synthesis of imidazo[1,2-a]pyridines using "water-mediated" hydroamination and silver-catalyzed aminooxygenation offers new, eco-friendly synthetic routes for these compounds. Such methods could be beneficial for the efficient and environmentally friendly production of pharmaceuticals and other chemicals (Mohan et al., 2013).

Zukünftige Richtungen

Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions . The goal of the present work was to study the interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine, as well as to explore the antimicrobial action of 3-bromo-2-methyl-1 Н -imidazo[1,2-a]pyridinium bromide against Staphylococcus aureus .

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridine derivatives, a class to which this compound belongs, have been shown to possess a broad range of biological activity . They have been used in the treatment of various conditions, including insomnia and brain dysfunctions .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been known to interact with various targets, leading to their diverse biological effects .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been associated with a wide spectrum of biological effects, suggesting that they may interact with multiple biochemical pathways .

Eigenschaften

IUPAC Name |

2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-8-3-5-13-7-9(2-4-11)12-10(13)6-8/h3,5-7H,2,4,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYXSGQQQHPFSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

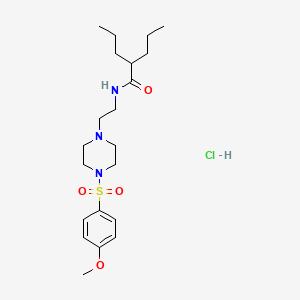

![5-(3-chlorophenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2778626.png)

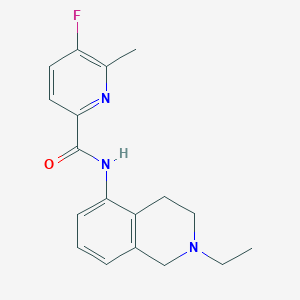

![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2778627.png)

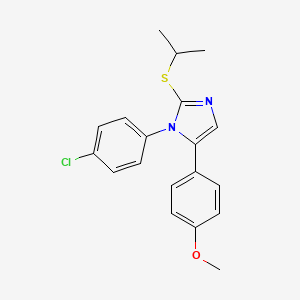

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hexoxyphenyl)prop-2-enamide](/img/structure/B2778633.png)

![1,8-Diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B2778635.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-bromonicotinamide](/img/structure/B2778636.png)

![N-(benzo[d]thiazol-5-yl)propionamide](/img/structure/B2778637.png)

![N-(4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2778639.png)

![[2-(Butan-2-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2778642.png)